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molecular formula C8H9BrS B8779021 1-(bromomethyl)-2-(methylsulfanyl)benzene

1-(bromomethyl)-2-(methylsulfanyl)benzene

Cat. No. B8779021
M. Wt: 217.13 g/mol
InChI Key: OCOXEVJIMAZQPP-UHFFFAOYSA-N
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Patent
US05750549

Procedure details

To a solution of 124 mg (0.57 mmol) of 2-(methylthio)-benzylbromide in 8.0 mL of methanol was added a solution of 702 mg of oxone in 7.0 mL of water. The solution was stirred for 4.5 h, concentrated in vacuo and purified by silica gel flash chromatography, eluting with 10% ethyl acetate/hexane to give 105 mg of the title compound. mass spec 249(M+). NMR (CDCl3): δ 3.25 (s, 3H), 5.07 (s, 2H), 7.50 (m, 1H), 7.60 (m, 2H), 8.05 (d, 1H).
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Br:6].O[O:12][S:13]([O-:15])=O.[K+].[CH3:17]O>O>[CH3:17][S:13]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Br:6])(=[O:15])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
CSC1=C(CBr)C=CC=C1
Name
Quantity
702 mg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(CBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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